molecular formula C27H31N3O3 B2442710 8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 384363-61-5

8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

Cat. No. B2442710
CAS RN: 384363-61-5
M. Wt: 445.563
InChI Key: IUFYMYYNJLQFDK-UHFFFAOYSA-N
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Description

8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H31N3O3 and its molecular weight is 445.563. The purity is usually 95%.
BenchChem offers high-quality 8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity: Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. They may serve as potential agents against infectious diseases caused by bacteria and mycobacteria.

Anti-Inflammatory Effects: Certain imidazole-containing compounds exhibit anti-inflammatory activity. They can modulate immune responses and reduce inflammation, making them relevant for conditions such as arthritis and other inflammatory disorders.

Antitumor Potential: Imidazole derivatives have been investigated for their antitumor effects. Researchers have explored their impact on various cancer cell lines, including MCF-7 and CaCo-2 .

Antidiabetic Properties: Some imidazole-based compounds show promise in managing diabetes. Their effects on glucose metabolism and insulin sensitivity are areas of interest.

Antiviral Activity: Imidazole-containing molecules have been studied for their antiviral potential. They may inhibit viral replication and could be valuable in antiviral drug development.

Antioxidant Properties: Certain imidazole derivatives exhibit antioxidant effects, protecting cells from oxidative damage. These properties are relevant in the context of aging and oxidative stress-related diseases.

Ulcerogenic Activity: Imidazole compounds have been investigated for their role in ulcer prevention and treatment. Their effects on gastric mucosa and ulcer healing mechanisms are of interest .

Synthetic Routes

Various synthetic methods exist for imidazole and its derivatives. Researchers have developed diverse routes to access these compounds, including:

Hantzsch Synthesis: The Hantzsch synthesis is a classic method for preparing imidazole. It involves the condensation of glyoxal and ammonia, leading to the formation of the imidazole core.

Substituted Imidazoles: Researchers have explored the synthesis of substituted imidazoles by introducing different functional groups. These modifications allow tailoring the compound’s properties for specific applications.

Metal–Organic Frameworks (MOFs): Imidazole-containing ligands play a crucial role in constructing MOFs. These porous materials find applications in gas storage, catalysis, and separation processes .

Conclusion

“Oprea1_274090” represents an intriguing member of the imidazole family, with potential applications spanning antibacterial, anti-inflammatory, antitumor, and other therapeutic areas. Researchers continue to explore its properties and synthetic routes, aiming to harness its full potential in drug development and other scientific endeavors . If you’d like more detailed information or have further questions, feel free to ask!

properties

IUPAC Name

8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-5-17-13-18-24(32)20(26-28-21-9-6-7-10-22(21)29(26)4)15-33-25(18)19(23(17)31)14-30-12-8-11-27(2,3)16-30/h6-7,9-10,13,15,31H,5,8,11-12,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFYMYYNJLQFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

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